molecular formula C20H21N7O4S3 B2684581 2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 873002-02-9

2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2684581
CAS RN: 873002-02-9
M. Wt: 519.61
InChI Key: UMCSWZAQYUMFNW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a methoxyphenylsulfonamido group, a triazolopyridazine group, and a thiazole group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the triazole ring might participate in various substitution reactions .

Scientific Research Applications

Anticancer Activity

Compounds with similar structural features have been investigated for their potential as anticancer agents. For example, derivatives of triazolopyridazin and triazolopyrimidine sulfonamides, including modifications with alkylurea, have shown remarkable anticancer effects. These modifications have led to compounds with potent antiproliferative activities against various human cancer cell lines, reduced acute oral toxicity, and the ability to effectively inhibit tumor growth in animal models, suggesting potential applications in cancer therapy (Xiao-meng Wang et al., 2015).

Herbicidal Activity

Sulfonamide compounds have been explored for their herbicidal activity, indicating potential agricultural applications. For instance, N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide demonstrated significant post-emergent herbicidal activity against broad-leaf weeds, with good safety profiles for rice, maize, and wheat. This suggests the compound's utility in developing new herbicides with fast degradation rates in soil, contributing to sustainable agricultural practices (Chao-Nan Chen et al., 2009).

Antimicrobial and Insecticidal Activity

Research on heterocyclic compounds incorporating thiadiazole moieties has shown promise in antimicrobial and insecticidal applications. These compounds have been evaluated for their efficacy against various microbial strains and pests like the cotton leafworm, suggesting their potential use in addressing crop protection and public health challenges related to microbial infections and pest infestations (A. Fadda et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, compounds with similar structures have been found to bind to the GABA A receptor, suggesting potential activity as a sedative or anxiolytic .

Future Directions

Future research could focus on elucidating the biological activity of this compound, determining its physical and chemical properties, and optimizing its synthesis. It could also involve investigating its potential uses in medicine or other fields .

properties

IUPAC Name

2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O4S3/c1-13-11-33-20(22-13)23-18(28)12-32-19-8-7-16-24-25-17(27(16)26-19)9-10-21-34(29,30)15-5-3-14(31-2)4-6-15/h3-8,11,21H,9-10,12H2,1-2H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCSWZAQYUMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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